BenchChemオンラインストアへようこそ!

N-Desmethylbendamustine

Cytotoxicity IC50 Lymphoma

N-Desmethylbendamustine (CAS 41515-13-3), also designated as Bendamustine metabolite M4, is a phase I oxidative metabolite of the DNA alkylating agent bendamustine, formed via CYP1A2-catalyzed N-demethylation of the benzimidazole ring. As a benzimidazole nitrogen mustard derivative bearing a bis(2-chloroethyl)amino moiety and a butanoic acid side chain (molecular formula C15H19Cl2N3O2, molecular weight 344.2 g/mol), it retains the alkylating warhead but exhibits markedly altered pharmacological properties relative to the parent compound.

Molecular Formula C15H19Cl2N3O2
Molecular Weight 344.2 g/mol
CAS No. 41515-13-3
Cat. No. B1593302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylbendamustine
CAS41515-13-3
Molecular FormulaC15H19Cl2N3O2
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O
InChIInChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22)
InChIKeyBPZIKXXNXMYQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Desmethylbendamustine (CAS 41515-13-3) Product-Specific Procurement Evidence Guide: Why This Bendamustine Metabolite Demands Differentiated Scientific Selection


N-Desmethylbendamustine (CAS 41515-13-3), also designated as Bendamustine metabolite M4, is a phase I oxidative metabolite of the DNA alkylating agent bendamustine, formed via CYP1A2-catalyzed N-demethylation of the benzimidazole ring [1]. As a benzimidazole nitrogen mustard derivative bearing a bis(2-chloroethyl)amino moiety and a butanoic acid side chain (molecular formula C15H19Cl2N3O2, molecular weight 344.2 g/mol), it retains the alkylating warhead but exhibits markedly altered pharmacological properties relative to the parent compound [2]. Its role as both an analytical reference standard for impurity profiling and a tool compound for investigating structure-activity relationships in nitrogen mustard pharmacology necessitates rigorous, evidence-based procurement decisions.

Why N-Desmethylbendamustine (CAS 41515-13-3) Cannot Be Substituted with Other Bendamustine Metabolites or Analogs: Quantitative Differentiation at a Glance


In the procurement of research-grade N-desmethylbendamustine, generic substitution with other bendamustine-related compounds—including the parent drug, the equipotent γ-hydroxybendamustine (M3), or the inactive hydrolytic metabolites HP1/HP2—is scientifically indefensible. This is because N-desmethylbendamustine occupies a distinct pharmacological niche: it retains cytotoxic alkylating activity yet exhibits a 5- to 10-fold reduction in potency compared to bendamustine [1], achieves plasma concentrations only 1/100th that of the parent drug [2], and possesses a terminal half-life of approximately 30 minutes [3]. These quantitative disparities mean that experimental outcomes—whether in CYP1A2 phenotyping assays, metabolic stability studies, or impurity qualification protocols—are exquisitely sensitive to the specific molecular entity used. Substituting N-desmethylbendamustine with bendamustine or another metabolite introduces confounding variables that invalidate cross-study comparability and compromise regulatory submissions.

N-Desmethylbendamustine (CAS 41515-13-3): Head-to-Head Quantitative Evidence Supporting Differentiated Procurement


Cytotoxic Potency in Lymphoma Cell Lines: N-Desmethylbendamustine Exhibits 5- to 10-Fold Lower Activity Than Bendamustine

In head-to-head cytotoxicity assays using MTT methodology across multiple human lymphoma cell lines and peripheral blood lymphocytes, N-desmethylbendamustine demonstrated markedly reduced antiproliferative activity compared to the parent drug bendamustine. Specifically, in SU-DHL-1 cells, the IC50 for N-desmethylbendamustine was 270 µM, while bendamustine exhibited an IC50 of 50 µM, representing a 5.4-fold reduction in potency . This magnitude of difference is consistent with the 5- to 10-fold lower cytotoxic activity reported across independent studies [1].

Cytotoxicity IC50 Lymphoma Bendamustine metabolites

Systemic Exposure Relative to Parent Drug: Plasma Concentrations of N-Desmethylbendamustine Are Approximately 1/100th Those of Bendamustine

In patients receiving intravenous bendamustine hydrochloride, the steady-state plasma concentration of N-desmethylbendamustine (M4) is approximately 1/100th that of the parent compound [1]. This is in stark contrast to γ-hydroxybendamustine (M3), which achieves plasma concentrations approximately 1/10th those of bendamustine. The near 100-fold lower systemic exposure of N-desmethylbendamustine, combined with its 5- to 10-fold lower intrinsic cytotoxic potency, explains why this metabolite contributes minimally to the overall in vivo antitumor efficacy of bendamustine therapy [2].

Pharmacokinetics Plasma concentration Metabolite exposure Bendamustine

Terminal Elimination Half-Life: N-Desmethylbendamustine Is Cleared More Rapidly Than Bendamustine and γ-Hydroxybendamustine

Following a single 120 mg/m² intravenous dose of bendamustine, the mean terminal elimination half-life (t½) of N-desmethylbendamustine (M4) is approximately 30 minutes [1]. This contrasts with a terminal half-life of approximately 40 minutes for the parent compound bendamustine and approximately 3 hours for γ-hydroxybendamustine (M3). The shorter half-life of M4, in conjunction with its lower plasma exposure and reduced intrinsic potency, further substantiates its minimal contribution to the cumulative pharmacodynamic effect of bendamustine therapy.

Pharmacokinetics Half-life Elimination Bendamustine metabolites

Metabolic Formation Pathway: Exclusive Dependence on CYP1A2-Mediated N-Demethylation

N-Desmethylbendamustine is formed exclusively via N-demethylation of the benzimidazole ring of bendamustine, a reaction catalyzed primarily by cytochrome P450 isoform CYP1A2 [1]. In human liver microsome studies, the rate of N-desmethylbendamustine formation correlated strongly with CYP1A2 activity (r = 0.933), and isoform-specific chemical inhibitors confirmed CYP1A2 as the predominant enzyme [2]. This is in contrast to the major hydrolytic metabolites HP1 and HP2, which are formed independently of CYP enzymes, and to γ-hydroxybendamustine (M3), which is also CYP1A2-dependent but arises from hydroxylation rather than demethylation.

Cytochrome P450 CYP1A2 Drug metabolism Bendamustine

Contribution to In Vivo Efficacy: N-Desmethylbendamustine Contributes Minimally to Bendamustine Cytotoxicity

Pharmacokinetic/pharmacodynamic modeling based on clinical data indicates that the active metabolites γ-hydroxybendamustine (M3) and N-desmethylbendamustine (M4) contribute minimally to the overall cytotoxic effect of bendamustine therapy [1]. This is attributable to the combination of three factors: (1) N-desmethylbendamustine exhibits 5- to 10-fold lower intrinsic cytotoxic potency than bendamustine [2]; (2) its plasma concentrations are approximately 1/100th those of the parent drug [3]; and (3) its terminal half-life is only 30 minutes, limiting duration of exposure [3]. Collectively, these data support the conclusion that bendamustine itself, rather than its CYP1A2-derived metabolites, is the primary driver of clinical antitumor activity.

Pharmacodynamics Efficacy Bendamustine metabolites In vivo

N-Desmethylbendamustine (CAS 41515-13-3): Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for Bendamustine Impurity Profiling and LC-MS/MS Method Development

Given that N-desmethylbendamustine plasma concentrations are approximately 1/100th those of bendamustine [1], its use as a certified reference standard is mandatory for developing and validating sensitive LC-MS/MS methods capable of quantifying this low-abundance metabolite in pharmacokinetic studies. Procurement of high-purity (>95%) N-desmethylbendamustine ensures accurate calibration curves and reliable quantification of M4 in human plasma and urine, supporting regulatory-compliant bioanalytical method validation.

In Vitro CYP1A2 Phenotyping and Drug-Drug Interaction Screening

N-Desmethylbendamustine serves as a specific probe metabolite for CYP1A2 activity, as its formation from bendamustine is strongly correlated with CYP1A2 function (r = 0.933) [2]. Researchers conducting CYP phenotyping assays or evaluating potential CYP1A2-mediated drug-drug interactions require authentic N-desmethylbendamustine as a reference to quantify enzymatic turnover and to confirm the identity of the demethylated product in microsomal or hepatocyte incubations.

Comparative Cytotoxicity Studies in Lymphoma Cell Lines

For studies designed to dissect the differential cytotoxic contributions of bendamustine and its metabolites, N-desmethylbendamustine is essential. Its 5- to 10-fold lower potency relative to bendamustine in SU-DHL-1, SU-DHL-9, and Daudi lymphoma cells provides a well-characterized control for investigating structure-activity relationships and for validating that observed antiproliferative effects are attributable to the parent drug rather than its demethylated metabolite.

Pharmacokinetic/Pharmacodynamic Modeling and Simulation

Accurate PK/PD modeling of bendamustine therapy requires precise input parameters for each metabolite. The terminal half-life of N-desmethylbendamustine (approximately 30 minutes) and its minimal contribution to overall cytotoxicity [3] are critical variables for building physiologically based pharmacokinetic (PBPK) models. Procurement of authenticated N-desmethylbendamustine facilitates the experimental determination of additional parameters such as plasma protein binding and metabolic stability, improving model fidelity.

Quote Request

Request a Quote for N-Desmethylbendamustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.